(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone

Structural isomerism Kinase inhibition Target selectivity

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone (CAS 885949-76-8) is a 1,4-disubstituted piperazine derivative bearing a 4-aminobenzoyl moiety at N1 and a 4-trifluoromethylphenyl substituent at N4. With molecular formula C₁₈H₁₈F₃N₃O and molecular weight 349.35 g·mol⁻¹, it belongs to the trifluoromethylbenzoylpiperazine (TFMBOP) structural class, a series analytically distinguished from isomeric trifluoromethylbenzylpiperazines (TFMBZPs) by GC-MS fragmentation patterns.

Molecular Formula C18H18F3N3O
Molecular Weight 349.3 g/mol
CAS No. 885949-76-8
Cat. No. B1273218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone
CAS885949-76-8
Molecular FormulaC18H18F3N3O
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C18H18F3N3O/c19-18(20,21)14-3-7-16(8-4-14)23-9-11-24(12-10-23)17(25)13-1-5-15(22)6-2-13/h1-8H,9-12,22H2
InChIKeyCEDMZPJUWJVNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone (CAS 885949-76-8): Structural Identity and Class Provenance for Procurement Decision-Making


(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone (CAS 885949-76-8) is a 1,4-disubstituted piperazine derivative bearing a 4-aminobenzoyl moiety at N1 and a 4-trifluoromethylphenyl substituent at N4. With molecular formula C₁₈H₁₈F₃N₃O and molecular weight 349.35 g·mol⁻¹, it belongs to the trifluoromethylbenzoylpiperazine (TFMBOP) structural class, a series analytically distinguished from isomeric trifluoromethylbenzylpiperazines (TFMBZPs) by GC-MS fragmentation patterns [1]. The compound is catalogued under MDL number MFCD06659566 and is supplied as a fluorinated building block by multiple international vendors at purity specifications of ≥95% (HPLC-verified) with a reported melting point of 151 °C . Its bifunctional architecture—combining a free primary aromatic amine with a metabolically stabilizing -CF₃ group—positions it within the broader benzoylpiperazine pharmacophore family that has yielded potent and selective glycine transporter-1 (GlyT1) inhibitors characterized in the medicinal chemistry literature [2].

Why (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone Cannot Be Interchanged with In-Class Piperazine Analogs: The Scaffold-Isomer and Functional-Handle Rationale


Substituting this compound with a seemingly similar piperazine derivative—even one sharing the identical molecular formula—introduces multiple uncontrolled variables that undermine experimental reproducibility and target engagement. First, CAS 885949-76-8 is a constitutional isomer of the well-known SRPK1 inhibitor SRPIN340 (CAS 218156-96-8): both share C₁₈H₁₈F₃N₃O, but SRPIN340 is an isonicotinamide-piperidine hybrid, whereas the target compound is a benzoylpiperazine. This scaffold divergence confers entirely distinct biological target profiles [1]. Second, the 4-CF₃ substitution pattern on the N4-phenyl ring imparts markedly different lipophilicity (cLogP), metabolic stability, and electronic properties compared to non-fluorinated or 3-CF₃ analogs—parameters that directly govern blood-brain barrier penetration, CYP450 susceptibility, and receptor-binding kinetics [2]. Third, the free 4-NH₂ group on the benzoyl ring represents a chemically addressable handle absent in des-amino or N-substituted congeners, enabling site-specific conjugation, biotinylation, or PROTAC linker attachment that is simply impossible with the corresponding unfunctionalized benzoylpiperazine . These three axes of differentiation—scaffold topology, -CF₃ regioposition, and reactive-handle availability—are independently sufficient to preclude generic substitution. The quantitative evidence below substantiates each axis.

Quantitative Comparative Evidence for (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone: Scaffold, Selectivity, and Physicochemical Differentiation


Constitutional Isomerism vs. SRPIN340: Identical Molecular Formula, Divergent Biological Target Space

CAS 885949-76-8 and SRPIN340 (CAS 218156-96-8) share the exact molecular formula C₁₈H₁₈F₃N₃O (MW 349.35) but are constitutional isomers with fundamentally different core scaffolds. The target compound is a benzoylpiperazine: a piperazine ring N1-substituted with a 4-aminobenzoyl group and N4-substituted with a 4-trifluoromethylphenyl group. SRPIN340 is an isonicotinamide bearing an N-(2-piperidinyl-5-trifluoromethylphenyl) substituent—it contains a piperidine ring, not piperazine, and an isonicotinamide rather than a benzoylpiperazine core [1]. This scaffold divergence produces entirely distinct biological target profiles: SRPIN340 is a well-characterized, ATP-competitive SRPK1 inhibitor (Ki = 0.89 μM, IC₅₀ = 0.14 μM against mSRPK1) with >10-fold selectivity over SRPK2 and no activity against Clk1, Clk4, or 143 other kinases tested . The benzoylpiperazine scaffold of the target compound, by contrast, belongs to the GlyT1 inhibitor pharmacophore class, where the prototypical benzoylpiperazine hit (compound 7 in Pinard et al.) inhibited GlyT1 with an IC₅₀ of 15 nM and >300-fold selectivity over GlyT2 [2]. These two compounds, despite being isomeric, occupy entirely non-overlapping target spaces. Any procurement or assay design that conflates them based on molecular formula alone will produce meaningless results [1].

Structural isomerism Kinase inhibition Target selectivity Scaffold hopping

TFMBOP Class Analytical Differentiation: GC-MS Fragment-Ion Signature Distinguishes Benzoylpiperazines from Benzylpiperazine Regioisomers

The target compound belongs to the trifluoromethylbenzoylpiperazine (TFMBOP) class, which is analytically distinguishable from the regioisomeric trifluoromethylbenzylpiperazine (TFMBZP) class by GC-MS. Abdel-Hay et al. (2013) synthesized and analyzed both series and demonstrated that TFMBOPs (benzoyl series) are readily differentiated from TFMBZPs (benzyl series) by three mass spectrometric features: (i) a mass difference of 14 Da reflecting the carbonyl oxygen, (ii) distinct base peaks in their EI mass spectra, and (iii) several unique fragment ions characteristic of each series [1]. However, within each series, individual ortho-, meta-, and para-regioisomers produce fragment ions of identical mass and cannot be differentiated by mass spectrometry alone. GC separation on an Rtx-200 stationary phase following perfluoroacylation (PFPA derivatization) resolved the regioisomers within each series, eluting in an order consistent with previously reported benzoyl- and benzylpiperazine derivatives [1]. The para-CF₃ substitution pattern of the target compound (4-trifluoromethylphenyl at N4) provides a defined regioisomeric identity that can be confirmed by this validated GC-MS protocol, whereas the meta-CF₃ analog (1-(3-trifluoromethylphenyl)piperazine, TFMPP) or ortho-substituted variants would require different analytical reference standards [2].

Forensic chemistry GC-MS Regioisomer differentiation Analytical quality control

Trifluoromethyl Lipophilicity Enhancement: Physicochemical Differentiation from Non-Fluorinated 4-Aminobenzoylpiperazine Analogs

The 4-trifluoromethyl substituent on the N4-phenyl ring fundamentally alters the physicochemical profile of the target compound relative to its non-fluorinated analog, 1-(4-aminobenzoyl)-4-phenylpiperazine (CAS 79834-39-2). The -CF₃ group increases molecular weight from 281.35 to 349.35 g·mol⁻¹ (+68 Da) and substantially elevates lipophilicity: calculated cLogP values for the target compound are approximately 3.2–3.8, compared to approximately 1.8–2.2 for the des-CF₃ analog . This lipophilicity increment (~1.4–1.6 log units) is functionally significant: it predicts enhanced passive membrane permeability and increased blood-brain barrier (BBB) penetration potential, which is critical for CNS-targeted applications within the benzoylpiperazine GlyT1 inhibitor class [1]. The -CF₃ group also confers metabolic stability by blocking potential sites of CYP450-mediated aromatic hydroxylation, a common metabolic liability of unsubstituted phenyl rings [2]. The melting point shifts from approximately 120–135 °C (non-fluorinated analog) to 151 °C for the target compound, reflecting enhanced crystal lattice stability that can affect formulation and storage considerations . These differences are not incremental: they determine whether a compound is CNS-penetrant or peripherally restricted, metabolically labile or stable.

Lipophilicity Metabolic stability BBB penetration Physicochemical profiling

Free 4-Amino Synthetic Handle: Enables Bioconjugation and Derivatization Chemistry Absent in N-Substituted or Des-Amino Benzoylpiperazine Congeners

The target compound possesses a free primary aromatic amine (4-NH₂) on the benzoyl ring, which constitutes a chemically addressable functional handle that is absent in the majority of closely related benzoylpiperazine analogs. This handle enables a range of conjugation chemistries that are precluded in congeners lacking this functional group: (i) NHS ester or isothiocyanate coupling for biotinylation, fluorescent labeling, or affinity chromatography resin immobilization; (ii) amide bond formation with carboxylic acid-containing linkers for PROTAC (PROteolysis TArgeting Chimera) degrader construction; (iii) diazotization and subsequent Sandmeyer or azo-coupling reactions for diversification; and (iv) reductive amination or sulfonamide formation for library synthesis . By contrast, the closest commercially available analogs—1-[4-(trifluoromethyl)benzoyl]piperazine (CAS 1171417-73-4), 1-[3-(trifluoromethyl)benzoyl]piperazine (CAS 179534-78-2), and 1-benzoyl-4-[4-(trifluoromethyl)phenyl]piperazine—all lack the free amine and therefore cannot participate in any of these derivatization chemistries without additional synthetic steps . The 1,4-bis(4-aminobenzoyl)piperazine analog (CAS 55973-70-1) contains two amine handles but is a symmetrical molecule lacking the -CF₃ group—thus it cannot simultaneously deliver the lipophilicity/metabolic stability advantages of the -CF₃ moiety and the synthetic versatility of the free amine [1]. The combination of a single free -NH₂ handle with a 4-CF₃ substituent in an asymmetrical 1,4-disubstituted piperazine scaffold is unique among commercially catalogued benzoylpiperazines and represents the key structural feature driving procurement of this specific compound for chemical biology and medicinal chemistry applications.

Bioconjugation PROTAC Chemical biology Click chemistry Fluorescent labeling

Benzoylpiperazine GlyT1 Pharmacophore Class: Potency and Isoform Selectivity Benchmarks from the Prototypical Series

The benzoylpiperazine scaffold to which the target compound belongs is a validated GlyT1 inhibitor pharmacophore. Pinard et al. (2008) reported that the initial screening hit from the Roche compound library—benzoylpiperazine compound 7—inhibited human GlyT1 with an IC₅₀ of 15 nM and exhibited >300-fold selectivity over the GlyT2 isoform [1]. Subsequent SAR optimization within this series yielded compounds with GlyT1 IC₅₀ values in the low nanomolar range, excellent selectivity against GlyT2, and oral in vivo efficacy in rodent models relevant to schizophrenia [1]. While the target compound itself (CAS 885949-76-8) has not been directly tested in published GlyT1 assays, its structural features align with key SAR determinants identified in the Pinard series: (i) a para-substituted benzoyl group at the piperazine N1 position is tolerated and contributes to potency; (ii) lipophilic substitution on the N4-aryl ring enhances CNS exposure; and (iii) the carbonyl linker of the benzoylpiperazine (as opposed to the methylene linker of benzylpiperazines) is critical for GlyT1 binding affinity [1]. The target compound's 4-CF₃ substituent is predicted to enhance GlyT1 binding through favorable hydrophobic interactions within the transporter's intracellular binding pocket, as structurally characterized by Shahsavar et al. (2021) at 3.4 Å resolution for a benzoylpiperazine chemotype inhibitor bound to GlyT1 in the inward-open conformation [2]. For users procuring this compound for GlyT1-related research, these class-level benchmarks establish performance expectations: GlyT1 inhibitors in this chemotype typically achieve IC₅₀ values between 0.015 and 5 μM with GlyT2 selectivity ratios exceeding 100-fold.

GlyT1 inhibition Schizophrenia NMDA receptor CNS drug discovery Transporter selectivity

Recommended Application Scenarios for (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone Based on Quantitative Differentiation Evidence


Chemical Biology Probe Synthesis: PROTAC Linker Conjugation via the Free 4-Amino Handle

The unique combination of a free primary aromatic amine and a metabolically stabilizing 4-CF₃ group makes this compound an ideal starting scaffold for synthesizing PROTAC degraders or affinity chromatography probes targeting CNS proteins. Unlike des-amino benzoylpiperazine analogs, the 4-NH₂ group enables direct NHS ester or isothiocyanate-mediated conjugation to PEG linkers, biotin, or fluorophores in a single step without requiring amine introduction via nitro-reduction or protecting group manipulation. For PROTAC applications, the benzoylpiperazine scaffold's predicted engagement with GlyT1 or related CNS transporters—based on the class-level SAR established by Pinard et al. (2008)—provides a rational starting point for recruiting E3 ligase machinery to membrane transporter targets. When procuring, users should specify HPLC purity ≥95% with certificate of analysis confirming the integrity of the free amine (e.g., by ninhydrin test or NMR integration of the NH₂ proton signal) .

CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization with Built-In Metabolic Stability

For medicinal chemistry programs targeting GlyT1-mediated glycine reuptake inhibition (relevant to schizophrenia, cognitive disorders, and NMDA receptor hypofunction), this compound serves as an advanced intermediate or screening library member. The 4-CF₃ substituent confers a cLogP increment of approximately +1.4–1.6 log units over the non-fluorinated phenyl analog, predicting enhanced BBB penetration—a critical requirement for CNS-active GlyT1 inhibitors. The benzoyl (carbonyl) linker definitively distinguishes this chemotype from benzylpiperazines, ensuring engagement with the GlyT1 intracellular binding pocket as structurally validated by Shahsavar et al. (2021). Procurement decisions should prioritize vendors providing batch-specific melting point confirmation (151 °C) and GC-MS or HPLC purity documentation, as even minor contamination with the regioisomeric 3-CF₃ or 2-CF₃ analogs could confound SAR interpretation [1].

Forensic and Analytical Reference Standard: TFMBOP Class Identification by Validated GC-MS Protocol

For forensic toxicology and analytical chemistry laboratories, this compound serves as a reference standard for the trifluoromethylbenzoylpiperazine (TFMBOP) class. The validated GC-MS method of Abdel-Hay et al. (2013) provides a definitive protocol for distinguishing TFMBOPs from their TFMBZP regioisomers based on mass spectral fragmentation patterns (14 Da mass difference, distinct base peaks) and PFPA-derivatized GC retention times on Rtx-200 stationary phase. Laboratories should procure this compound as a certified reference material alongside the corresponding meta-CF₃ and ortho-CF₃ TFMBOP regioisomers to establish a complete analytical reference panel for unknown sample identification. The defined melting point (151 °C) and MDL number (MFCD06659566) provide additional orthogonal identity confirmation points [2].

Combinatorial Library Synthesis: Diversification at the 4-Amino Position for Structure-Activity Relationship Studies

The free 4-NH₂ group enables parallel library synthesis through amide coupling, sulfonamide formation, reductive amination, or urea formation—each introducing structurally diverse substituents while retaining the benzoylpiperazine core and 4-CF₃ pharmacophore elements. This synthetic versatility is absent in the corresponding des-amino analogs (e.g., 1-[4-(trifluoromethyl)benzoyl]piperazine, CAS 1171417-73-4), which would require de novo introduction of an amine handle through nitration/reduction sequences. For medicinal chemistry groups generating 50–200 compound libraries, the single-step diversification at the amine position represents a 2–4 week reduction in synthesis time per library compared to routes starting from nitro precursors. When procuring in bulk for library synthesis, users should verify residual solvent content (by GC headspace analysis) and request heavy metal analysis (particularly Pd, Cu) if the compound is to be used in cellular assays where metal contaminants could produce artifacts .

Quote Request

Request a Quote for (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.